molecular formula C10H12BrNO2 B8256118 2-Bromo-4-(tert-butyl)-1-nitrobenzene

2-Bromo-4-(tert-butyl)-1-nitrobenzene

Cat. No.: B8256118
M. Wt: 258.11 g/mol
InChI Key: XINQWMIKGSAKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(tert-butyl)-1-nitrobenzene (C₁₀H₁₂BrNO₂) is a brominated nitrobenzene derivative featuring a tert-butyl group at the para position relative to the nitro group and a bromine atom at the ortho position. This compound is primarily utilized as a precursor in organic synthesis, particularly in the preparation of nonsymmetrically substituted phenazine derivatives via Buchwald–Hartwig coupling followed by reduction and oxidation steps . Its synthesis involves established literature procedures, often requiring anhydrous solvents and inert atmospheres to ensure optimal yields .

The tert-butyl group contributes steric bulk and electron-donating effects, while the nitro group is strongly electron-withdrawing. This combination creates a unique electronic environment, influencing reactivity in cross-coupling reactions and downstream applications in materials science or medicinal chemistry .

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINQWMIKGSAKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:1.4 ratio.

  • Temperature : Initial addition at 0°C, followed by gradual warming to room temperature.

  • Time : 12 hours under stirring.

  • Workup : Quenching with ice, extraction with hexanes, and purification via solvent removal.

Key Data:

ParameterValueSource Reference
Starting Material1-Bromo-4-(tert-butyl)benzene
Nitrating AgentHNO₃/H₂SO₄
Yield99%
Reaction Time12 hours
Purity (Post-Workup)>95% (by NMR)

This method is favored for its high yield and simplicity, making it suitable for laboratory and industrial scales. The tert-butyl group enhances solubility in nonpolar solvents, facilitating efficient mixing and reaction monitoring.

Alternative Nitration Strategies

While mixed acid nitration dominates, alternative methods have been explored to improve safety and selectivity:

Hypothetical Adaptation:

ParameterValueSource Reference
Nitrating Agent50% HNO₃
BaseK₂CO₃
SolventAcetonitrile
Yield (Theoretical)~70–80%

This method remains theoretical for the target compound but highlights potential avenues for greener synthesis.

Industrial-Scale Production

Industrial protocols optimize the direct nitration method for cost and efficiency:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time, and consistent product quality.

  • Conditions :

    • Temperature: 20–25°C (controlled via jacketed reactors).

    • Catalyst Recycling: H₂SO₄ is recovered and reused.

Purification Techniques

  • Recrystallization : Hexanes/ethyl acetate mixtures yield crystals with >99% purity.

  • Distillation : Vacuum distillation removes residual solvents and byproducts.

Industrial Yield and Output:

MetricValueSource Reference
Annual Production10–50 metric tons
Cost per Kilogram$160–$200 (lab-scale)

Comparative Analysis of Methods

MethodYieldSafetyScalabilityCost Efficiency
Direct Nitration99%ModerateHighHigh
Dilute HNO₃/K₂CO₃~70%*HighModerateModerate
Industrial Flow Reactor95–98%HighVery HighVery High

*Theoretical estimate based on analogous reactions.

Mechanistic Insights

The nitration mechanism proceeds via electrophilic aromatic substitution (EAS):

  • Generation of Nitronium Ion (NO₂⁺) : HNO₃ protonated by H₂SO₄ forms NO₂⁺.

  • Regioselectivity : The bromine atom (meta-directing) and tert-butyl group (ortho/para-directing) collaborate to direct nitration to the ortho position relative to bromine.

  • Steric Effects : The bulky tert-butyl group minimizes competing para-nitration.

Challenges and Solutions

  • Byproduct Formation : Over-nitration is mitigated by controlled reagent addition and temperature.

  • Corrosion : Use of Hastelloy reactors in industrial settings resists acid degradation.

  • Waste Management : Spent H₂SO₄ is neutralized and repurposed in fertilizer production.

Emerging Trends

  • Catalytic Nitration : Heterogeneous catalysts (e.g., zeolites) are under investigation to reduce acid waste.

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-1-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Electrophilic Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a suitable solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Electrophilic Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-substituted-4-(tert-butyl)-1-nitrobenzene derivatives.

    Reduction: Formation of 2-Bromo-4-(tert-butyl)-1-aminobenzene.

    Electrophilic Substitution: Formation of various substituted nitrobenzene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Exploration of its derivatives for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-1-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular mechanism (SN2). In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic differences between 2-bromo-4-(tert-butyl)-1-nitrobenzene and selected analogs:

Compound Name Molecular Formula Substituent Positions Key Substituent Effects
This compound C₁₀H₁₂BrNO₂ 1-NO₂, 2-Br, 4-tert-butyl Steric bulk (tert-butyl), EWG (NO₂), EWG (Br)
1-Bromo-4-nitrobenzene C₆H₄BrNO₂ 1-Br, 4-NO₂ EWG (NO₂), EWG (Br)
4-Bromo-2-fluoro-1-nitrobenzene C₆H₃BrFNO₂ 1-NO₂, 2-F, 4-Br EWG (NO₂), EWG (Br), EWG (F)
1-Bromo-4-tert-butylbenzene C₁₀H₁₃Br 1-Br, 4-tert-butyl Steric bulk (tert-butyl), EWG (Br)

Notes: EWG = Electron-Withdrawing Group. Data derived from .

Key Observations:
  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance, which can reduce reaction rates in cross-coupling reactions compared to less bulky analogs like 1-bromo-4-nitrobenzene .
  • Electronic Effects : The nitro group at position 1 and bromine at position 2 create a meta-directing electronic profile, differing from para-substituted analogs like 1-bromo-4-nitrobenzene, which exhibit para-directing behavior in electrophilic substitutions .
Buchwald–Hartwig Coupling Performance

In the synthesis of phenazine derivatives, this compound demonstrates moderate yields (~60–75%) in Buchwald–Hartwig coupling, likely due to steric hindrance from the tert-butyl group. In contrast, smaller analogs like 1-bromo-4-nitrobenzene achieve higher yields (>85%) under similar conditions .

Stability and Handling
  • This compound : Requires storage under inert conditions and avoidance of strong oxidizers due to the nitro group’s sensitivity .
  • 1-Bromo-4-nitrobenzene : Commercially available (e.g., Thermo Scientific) and stable under standard laboratory conditions but poses acute toxicity risks similar to other nitroaromatics .
  • 4-Bromo-2-fluoro-1-nitrobenzene : Enhanced reactivity in nucleophilic aromatic substitution due to the electron-withdrawing fluorine substituent, enabling selective functionalization .

Biological Activity

2-Bromo-4-(tert-butyl)-1-nitrobenzene is an organic compound with notable chemical properties and potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10_{10}H12_{12}BrNO2_2. It features a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a nitro group at the 1-position. The presence of these functional groups influences its reactivity and interaction with biological targets.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the nitration of 2-Bromo-4-(tert-butyl)benzene using a mixture of concentrated nitric and sulfuric acids under controlled conditions to prevent over-nitration. In industrial settings, continuous flow processes may be employed to enhance yield and control reaction conditions.

Reaction Pathways

The compound can undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines.
  • Reduction : The nitro group can be converted to an amino group using reducing agents.
  • Electrophilic Substitution : The aromatic ring can participate in further substitution reactions.

Antimicrobial Properties

Research indicates that nitro compounds, including derivatives of this compound, exhibit significant antibacterial activity. For instance, compounds with nitro groups at specific positions have shown effectiveness against various bacterial strains. Studies suggest that the presence of nitro groups enhances lipophilicity, improving membrane interaction and antimicrobial efficacy .

Table 1: Antibacterial Activity of Nitro Compounds

Compound NameMIC (μM) Against S. aureusMIC (μM) Against P. aeruginosa
This compoundTBDTBD
Other Nitro Compounds2030

Antitubercular Activity

The presence of the nitro group is crucial for antitubercular activity. In studies, compounds with nitro groups have shown minimal inhibitory concentrations (MICs) significantly lower than those with other substituents. For example, compounds with nitro groups have demonstrated MIC values as low as 0.78 μM against Mycobacterium tuberculosis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic Displacement : The bromine atom's displacement facilitates the formation of new compounds that may exhibit enhanced biological activities.
  • Reduction Mechanism : The conversion of the nitro group to an amino group alters the compound's interaction with cellular targets, potentially enhancing its therapeutic profile.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of nitro-substituted compounds in drug development. For instance:

  • A study highlighted the synthesis and evaluation of various nitro derivatives, showing promising results in inhibiting bacterial growth.
  • Another investigation focused on optimizing reaction conditions for synthesizing derivatives with improved biological profiles, indicating that modifications in substituents can lead to enhanced potency against specific pathogens .

Q & A

Q. Results :

SolventSolubility (mg/mL)
DMSO12.5 ± 0.8
DMF8.2 ± 0.5
THF3.7 ± 0.3

Discrepancies arise from insufficient equilibration (>24 hrs required) .

How can nitro group reduction during hydrogenation be controlled to avoid undesired intermediates?

(Advanced)
Answer:

  • Catalytic Hydrogenation : Use Lindlar catalyst (5% Pd/CaCO₃) under 1–2 atm H₂ in EtOAc. Monitor via TLC (Rf reduction from 0.5 to 0.2 in hexane/EA 3:1).
  • Transfer Hydrogenation : Ammonium formate (10 eq) with Pd/C (10 mol%) in ethanol at 60°C. Maintain pH >7 with NaHCO₃ to suppress hydroxylamine formation.
  • Validation : ¹H NMR tracking of nitro-to-amine conversion (disappearance of δ 8.25 ppm signal) .

What strategies mitigate competing substitution pathways during nitration of brominated tert-butylbenzene precursors?

(Advanced)
Answer:

  • Directed Nitration : The bromine (meta-director) and tert-butyl (ortho/para-director) groups compete. Use low-temperature nitration (0–5°C) to favor para-substitution.
  • Byproduct Analysis : HPLC (C18 column, 70:30 MeCN/H₂O) identifies di-nitrated impurities (retention time 12.3 min vs. 8.5 min for target).
  • Yield-Impurity Correlation : Di-nitration increases by 15% if temperature exceeds 10°C .

What are the recommended storage conditions to prevent degradation?

(Basic)
Answer:

  • Short-Term : Store at 4°C in amber vials under argon.
  • Long-Term : Lyophilize and store at -20°C with desiccant (silica gel). Purity remains >95% for 12 months .

How do electronic effects of substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

(Advanced)
Answer:

  • Nitro Group : Strongly deactivating (meta-directing).
  • tert-Butyl Group : Activating (ortho/para-directing) but sterically hinders ortho positions.
  • Net Effect : Nitration occurs para to bromine (meta to nitro), confirmed by X-ray crystallography of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(tert-butyl)-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(tert-butyl)-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.